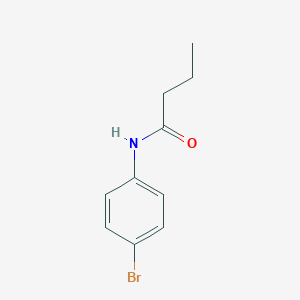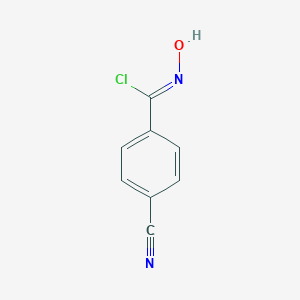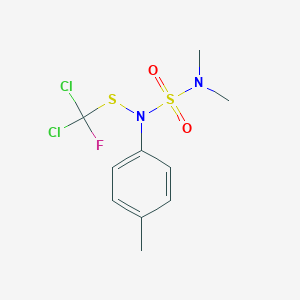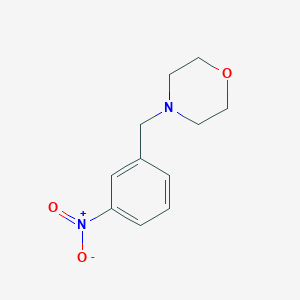
4-(3-Nitrobenzyl)morpholine
Vue d'ensemble
Description
Le 2-méthylthioadénosine-5’-O-triphosphate, communément appelé ATP, 2-meS, est un analogue de l’adénosine triphosphate (ATP). Dans ce composé, l’atome d’hydrogène en position 2 de la base nucléique adénine est remplacé par un groupe méthylthio. Cette modification fait d’ATP, 2-meS un agoniste puissant des purinocepteurs P2Y et un inhibiteur de la guanylate cyclase soluble .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’ATP, 2-meS implique généralement la modification de l’adénosine triphosphate (ATP) par l’introduction d’un groupe méthylthio en position 2 du cycle adénine. Cela peut être réalisé grâce à une série de réactions chimiques, incluant la substitution nucléophile et la méthylation. Les conditions de réaction nécessitent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour assurer l’introduction sélective du groupe méthylthio sans affecter les autres groupes fonctionnels de la molécule d’ATP .
Méthodes de production industrielle
La production industrielle de l’ATP, 2-meS implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut généralement l’utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité. Le composé est souvent stocké sous forme de solution aqueuse à basse température afin de maintenir sa stabilité et d’empêcher sa décomposition .
Analyse Des Réactions Chimiques
Types de réactions
L’ATP, 2-meS subit diverses réactions chimiques, incluant :
Phosphorylation : Il peut participer à des réactions de phosphorylation, en transférant ses groupes phosphate à d’autres molécules.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’ATP, 2-meS comprennent des enzymes telles que l’ATP hydrolase et divers agents phosphorylants. Les réactions se produisent généralement dans des conditions physiologiques, avec un pH et une température optimisés pour l’activité enzymatique .
Principaux produits formés
Les principaux produits formés par l’hydrolyse de l’ATP, 2-meS sont l’ADP et le Pi. Dans les réactions de phosphorylation, les produits dépendent des substrats spécifiques impliqués, mais incluent généralement des intermédiaires phosphorylés et de l’ADP .
Applications de recherche scientifique
L’ATP, 2-meS a une large gamme d’applications dans la recherche scientifique, incluant :
Pharmacologie : Etudié pour ses effets thérapeutiques potentiels dans la modulation des réponses immunitaires et l’inhibition de la guanylate cyclase soluble.
Biologie moléculaire : Employé dans les études de processus dépendants de l’ATP et comme substrat dans les dosages enzymatiques.
Recherche médicale : Exploré pour son potentiel dans le traitement de maladies liées à la dysrégulation de la signalisation purinergique.
Applications De Recherche Scientifique
ATP, 2-meS has a wide range of applications in scientific research, including:
Biochemistry: Used as a tool to study purinergic signaling pathways and the role of P2Y purinoceptors in various cellular processes.
Pharmacology: Investigated for its potential therapeutic effects in modulating immune responses and inhibiting soluble guanylate cyclase.
Molecular Biology: Employed in studies of ATP-dependent processes and as a substrate in enzymatic assays.
Medical Research: Explored for its potential in treating diseases related to purinergic signaling dysregulation.
Mécanisme D'action
L’ATP, 2-meS exerce ses effets principalement par son interaction avec les purinocepteurs P2Y, qui sont une classe de récepteurs couplés aux protéines G. Lorsqu’il se lie à ces récepteurs, l’ATP, 2-meS active des voies de signalisation intracellulaires qui régulent divers processus physiologiques, notamment les réponses immunitaires et le tonus vasculaire . De plus, l’ATP, 2-meS inhibe la guanylate cyclase soluble, ce qui conduit à une diminution des niveaux de monophosphate cyclique de guanosine (cGMP) et à une modulation des fonctions cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Adénosine triphosphate (ATP) : Le composé parent de l’ATP, 2-meS, impliqué dans le transfert d’énergie et la signalisation dans les cellules.
2-Chloro-ATP : Un autre analogue de l’ATP avec un atome de chlore en position 2, utilisé dans des applications de recherche similaires.
2-Azido-ATP : Un analogue de l’ATP avec un groupe azido en position 2, souvent utilisé dans les études de marquage par photoaffinité.
Unicité de l’ATP, 2-meS
L’ATP, 2-meS est unique en raison de sa modification spécifique en position 2 avec un groupe méthylthio, qui confère des activités biologiques distinctes, telles que l’agonisme puissant des purinocepteurs P2Y et l’inhibition de la guanylate cyclase soluble. Ces propriétés font de l’ATP, 2-meS un outil précieux dans la recherche axée sur la signalisation purinergique et les applications thérapeutiques connexes .
Propriétés
IUPAC Name |
4-[(3-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMTYLSFKKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354812 | |
| Record name | 4-(3-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123207-57-8 | |
| Record name | 4-(3-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
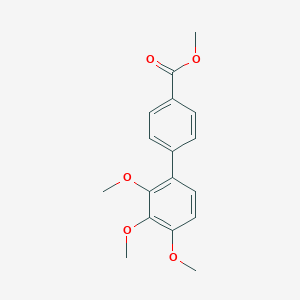
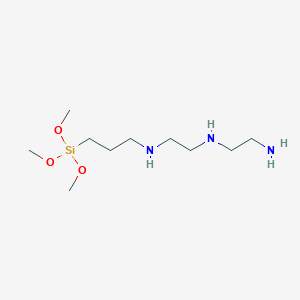
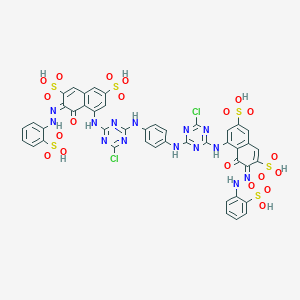
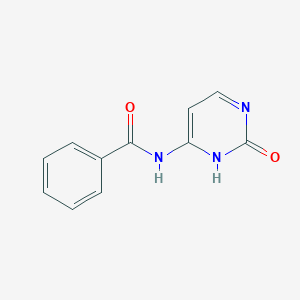
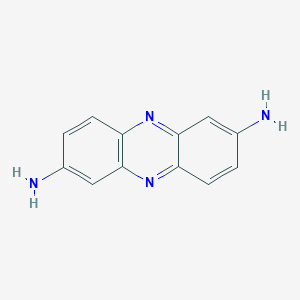

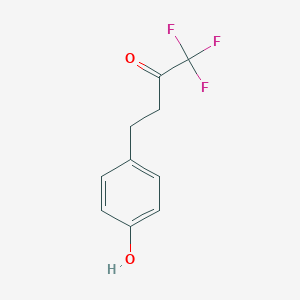
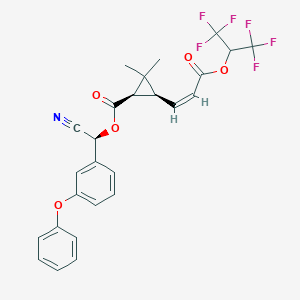
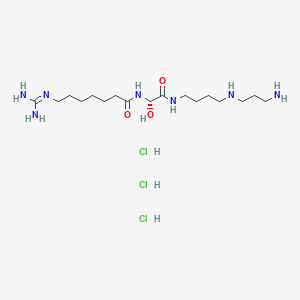
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
